
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine typically involves the reaction of diethylamine with 4-methyl-1,3,2-dioxaphospholane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this reaction include dichloromethane and dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with phospholipase enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-1,3,2-dioxaphospholan-2-amine: A similar compound with dimethyl groups instead of diethyl groups.
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine 2-sulfide: A sulfur-containing analog of the compound.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
3440-92-4 |
|---|---|
Formule moléculaire |
C7H16NO2P |
Poids moléculaire |
177.18 g/mol |
Nom IUPAC |
N,N-diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine |
InChI |
InChI=1S/C7H16NO2P/c1-4-8(5-2)11-9-6-7(3)10-11/h7H,4-6H2,1-3H3 |
Clé InChI |
FNCVXAXAHOPRKH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P1OCC(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






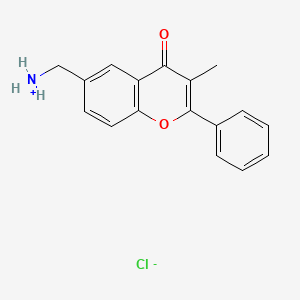
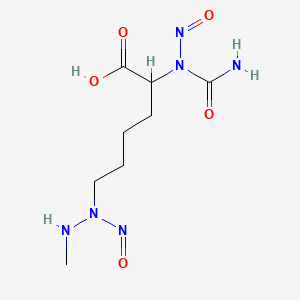
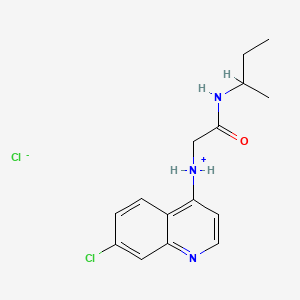
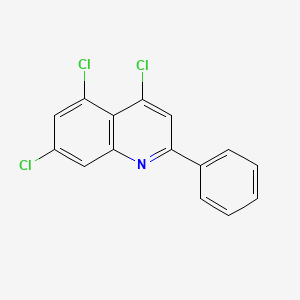
![diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13747576.png)
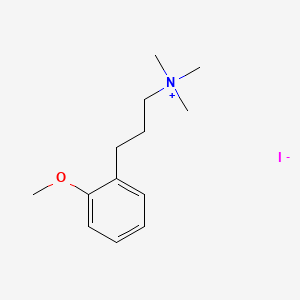

![dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13747589.png)
![Ethyl-(8a'R)-8a'-methyl-6'-oxo-3',4',6',7',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-5'-carboxylate](/img/structure/B13747593.png)
